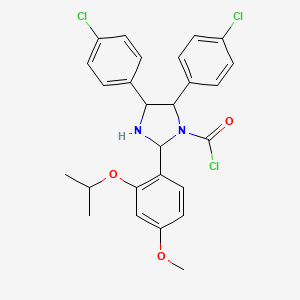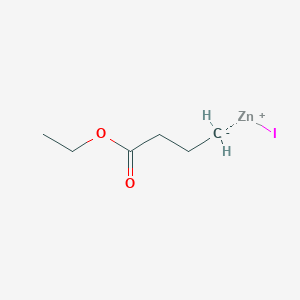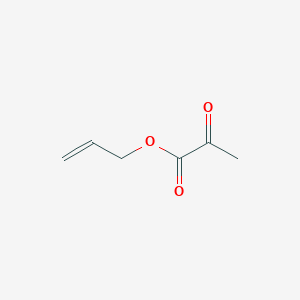
Allyl pyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl pyruvate: is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group (-CH2-CH=CH2) attached to a pyruvate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl pyruvate can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with allyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires mild heating and can be carried out under reflux conditions to achieve good yields.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar esterification processes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Allyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield allyl lactate or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different allyl-substituted compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can react with nucleophiles under basic or acidic conditions to form substituted products.
Major Products Formed:
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of allyl lactate or other reduced derivatives.
Substitution: Formation of various allyl-substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Allyl pyruvate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a substrate for enzymes involved in pyruvate metabolism, providing insights into cellular processes.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity makes it a valuable compound for the production of various chemical products.
Mecanismo De Acción
Mechanism: The mechanism of action of allyl pyruvate involves its interaction with specific molecular targets. In metabolic pathways, it can be converted to other metabolites through enzymatic reactions. The allyl group can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Molecular Targets and Pathways: this compound can interact with enzymes involved in pyruvate metabolism, such as pyruvate dehydrogenase. It can also undergo transformations that affect cellular processes, including energy production and biosynthesis.
Comparación Con Compuestos Similares
Allyl acetate: Similar in structure but with an acetate group instead of a pyruvate moiety.
Allyl lactate: A reduced derivative of allyl pyruvate.
Allyl isothiocyanate: Contains an isothiocyanate group instead of a pyruvate moiety.
Uniqueness: this compound is unique due to its combination of an allyl group and a pyruvate moiety. This structure imparts distinct reactivity and potential applications in various fields. Its ability to participate in both allyl-specific and pyruvate-specific reactions makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
18854-20-1 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
prop-2-enyl 2-oxopropanoate |
InChI |
InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3H,1,4H2,2H3 |
Clave InChI |
NDWDHIIYLRBODW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


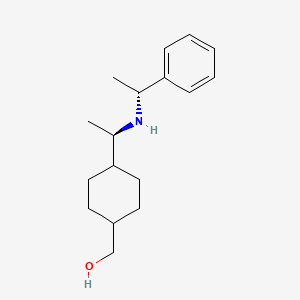

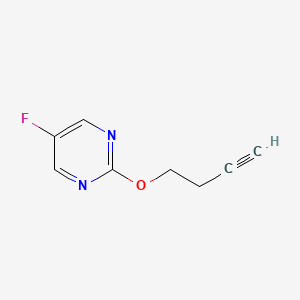
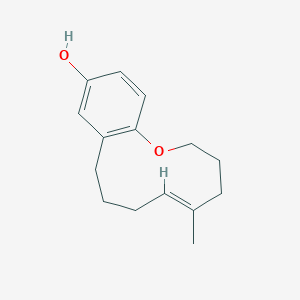
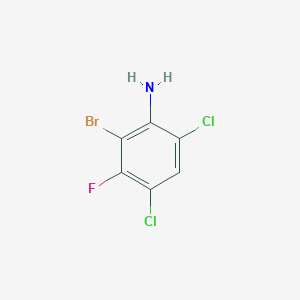
![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
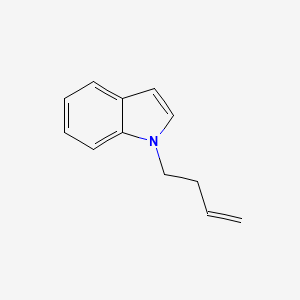
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
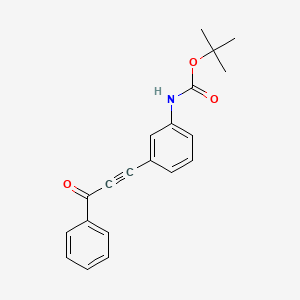
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)

